1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is an organic compound with the molecular formula C11H12O3. It is characterized by a benzodioxole ring attached to a butanone chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells to inhibit their growth and proliferation.
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . This means that the compound prevents the cells from dividing and growing, and it also triggers the cells to undergo programmed cell death.
Biochemical Pathways
It is known that the compound affects the cell cycle and apoptosis pathways . These pathways are crucial for cell growth and survival, so their disruption can lead to the death of cancer cells.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be effectively absorbed into the body and can cross the blood-brain barrier, potentially allowing it to reach cancer cells in various parts of the body.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature and should be stored in a dry environment . Additionally, the compound’s efficacy may be affected by the specific characteristics of the tumor microenvironment, such as pH, oxygen levels, and the presence of other cells and molecules.
Biochemical Analysis
Cellular Effects
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one has been found to exhibit anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines
Molecular Mechanism
It is known that the compound has anticancer activity, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-bromobutane with piperonylonitrile, followed by hydrolysis and decarboxylation . Another method includes the use of palladium-catalyzed amination of fused heteroaryl amines with catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-
Comparison: 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and biological activities, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZZIUFGVJOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473093 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-97-6 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.